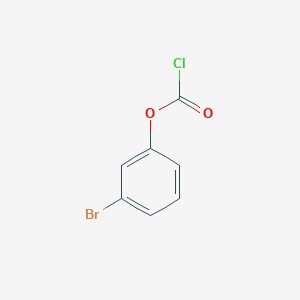

Carbonochloridic acid, 3-bromophenyl ester

Description

Chloroformates are highly reactive acylating agents used in organic synthesis, pharmaceuticals, and polymer chemistry . The 3-bromophenyl substituent introduces an electron-withdrawing bromine atom, influencing reactivity, stability, and applications.

Properties

IUPAC Name |

(3-bromophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGZTUFRHYNJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597192 | |

| Record name | 3-Bromophenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89629-89-0 | |

| Record name | 3-Bromophenyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonochloridic acid, 3-bromophenyl ester can be synthesized through the reaction of 3-bromophenol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Bromophenol+Phosgene→Carbonochloridic acid, 3-bromophenyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 3-bromophenol and phosgene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity of the product. The hydrochloric acid by-product is typically neutralized and removed from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 3-bromophenyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The ester group can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the ester can hydrolyze to form 3-bromophenol and carbon dioxide.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.

Hydrolysis: The major products are 3-bromophenol and carbon dioxide.

Reduction: The major product is 3-bromophenyl alcohol.

Scientific Research Applications

Overview

Chemical Structure and Properties

- Molecular Formula : C7H4BrClO2

- Molecular Weight : 235.46 g/mol

- IUPAC Name : (3-bromophenyl) carbonochloridate

- Canonical SMILES : C1=CC(=CC(=C1)Br)OC(=O)Cl

The compound features a bromine atom at the 3-position of the phenyl group, which influences its reactivity and potential applications.

Chemistry

-

Intermediate in Organic Synthesis :

- It serves as a crucial intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions.

-

Chemical Reactions :

- Nucleophilic Substitution : The ester group can be replaced by amines, alcohols, or thiols to form new compounds.

- Hydrolysis : Under aqueous conditions, it hydrolyzes to yield 3-bromophenol and carbon dioxide.

- Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Biology

-

Modification of Biomolecules :

- Researchers utilize this compound to modify biomolecules, aiding in studies related to enzyme mechanisms and protein interactions.

-

Anti-inflammatory Properties :

- Compounds similar to carbonochloridic acid, particularly those containing the 3-bromophenyl group, have demonstrated significant anti-inflammatory activity in various studies. For example, certain derivatives showed effects comparable to established anti-inflammatory drugs with minimal side effects.

Medicine

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of carbonochloridic acid, 3-bromophenyl ester involves its reactivity towards nucleophiles. The ester group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Effects

Chloroformates vary significantly based on substituents. Key comparisons include:

Aryl Chloroformates

Carbonochloridic Acid, 4-Bromo-2,6-dimethylphenyl Ester (CAS 203175-69-3) Structure: Bromine (para) and methyl groups (ortho) on the phenyl ring. Reactivity: Methyl groups increase steric hindrance, reducing reactivity compared to unsubstituted analogs. Bromine’s electron-withdrawing effect enhances electrophilicity . Applications: Likely used in controlled acylation reactions where steric effects moderate reactivity.

Carbonochloridic Acid, 4-Methoxyphenyl Ester (CAS 7693-41-6) Structure: Methoxy group (para), an electron-donating substituent. Reactivity: Reduced reactivity due to methoxy’s resonance donation, stabilizing the carbonyl group . Applications: Suitable for milder reaction conditions or where electron-rich intermediates are needed.

[4-(Trifluoromethyl)phenyl] Carbonochloridate (CAS 34857-66-4) Structure: Strongly electron-withdrawing trifluoromethyl group (para). Reactivity: Higher reactivity than bromophenyl analogs due to the -CF₃ group’s inductive effect . Applications: Useful in high-energy acylations or fluorinated compound synthesis.

Alkyl Chloroformates

Ethyl Chloroformate (CAS 541-41-3)

- Structure : Simple alkyl chain (ethyl).

- Reactivity : More reactive than aryl analogs due to alkyl’s electron-donating nature. Rapid hydrolysis in aqueous conditions .

- Applications : Common in peptide coupling and industrial processes.

Isopropyl Chloroformate (CAS 108-23-6)

- Structure : Branched alkyl group (isopropyl).

- Reactivity : Steric hindrance from branching reduces reactivity compared to ethyl analogs .

- Applications : Used in controlled acylations and polymer crosslinking.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Effects | Reactivity Trend |

|---|---|---|---|---|

| 3-Bromophenyl Ester (Inferred) | C₇H₄BrClO₂ | ~235.46 | Electron-withdrawing Br (meta), moderate steric hindrance | Moderate reactivity |

| 4-Bromo-2,6-dimethylphenyl Ester | C₉H₈BrClO₂ | 263.52 | Br (para) + methyl (ortho), high steric hindrance | Low reactivity |

| 4-Methoxyphenyl Ester | C₈H₇ClO₃ | 186.59 | Electron-donating OMe (para) | Low reactivity |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Electron-donating ethyl group | High reactivity |

Stability and Handling

- 3-Bromophenyl Ester : Expected to hydrolyze in moisture, requiring storage under inert conditions. Bromine’s electronegativity may accelerate degradation compared to alkyl analogs.

- Aryl vs. Alkyl Stability : Aryl chloroformates are generally more stable than alkyl derivatives due to resonance stabilization, but substituents like bromine can counterbalance this by increasing electrophilicity .

Biological Activity

Carbonochloridic acid, 3-bromophenyl ester, is a halogenated carboxylic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of carbonochloridic acid esters typically involves the reaction of phosgene with alcohols under controlled conditions. A method for producing halogenated carboxylic acid esters through oxidative photoreaction has been reported, allowing for safer and simpler synthesis from inexpensive raw materials .

Anti-Inflammatory Properties

Recent studies indicate that compounds related to carbonochloridic acid, particularly those containing the 3-bromophenyl group, exhibit significant anti-inflammatory activity. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema test in rats. Among these derivatives, several showed anti-inflammatory activity comparable to indomethacin with minimal ulcerogenic effects . The correlation between lipophilicity and biological response was also noted, suggesting that the structural characteristics of these compounds play a crucial role in their pharmacological activity.

Antimicrobial Activity

The antimicrobial potential of halogenated compounds has been widely studied. A comprehensive review highlighted that various halogenated carboxylic acids exhibit antibacterial and antifungal activities. For example, studies on related compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, along with notable antifungal activity against plant pathogenic fungi . While specific data on this compound is limited, the structural similarities suggest potential for similar bioactivity.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.